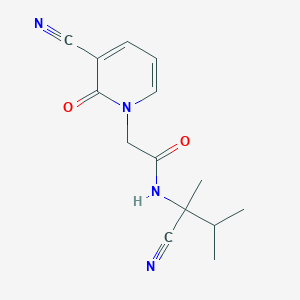
(E)-1-ethyl-4-(2-nitrovinyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-ethyl-4-(2-nitrovinyl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.168. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
(E)-1-ethyl-4-(2-nitrovinyl)-1H-pyrazole is a pyrazole derivative, a compound class involved in various synthesis and characterization studies. A study by Naveen et al. (2021) focused on synthesizing a pyrazole derivative and characterizing its structure through spectroscopic methods and X-ray diffraction, highlighting the compound's stabilized crystal structure due to intermolecular interactions. The compound exhibited antioxidant properties tested through in vitro methods (Naveen et al., 2021).
Optical Nonlinearities
The pyrazole derivative (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole was investigated for its optical nonlinearities. Using femtosecond laser pulses, its two-photon absorption cross-section spectrum was determined, and combined experiments and calculations provided insights into its hyperpolarizability, indicating potential for applications in optical devices (Dwivedi et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
1-ethyl-4-[(E)-2-nitroethenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-9-6-7(5-8-9)3-4-10(11)12/h3-6H,2H2,1H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTMRNHWORZQBS-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine](/img/structure/B2507336.png)
![2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2507340.png)
![2-[(3-Chloropyridin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2507342.png)
![4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine](/img/structure/B2507343.png)


![(2Z)-6-bromo-2-[(4-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2507347.png)

![5-[3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazol-5-yl]-4-cyclohexyl-4h-1,2,4-triazole-3-thiol](/img/structure/B2507351.png)

![(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2507353.png)
![N-(3-methoxypropyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507355.png)
